molecular formula C19H14N2O2 B11308780 3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Katalognummer: B11308780
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: XPYWTSCZOGHFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core, a quinoline moiety, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves the functionalization of a benzofuran derivative with a quinoline moiety. One common method involves the use of iron-catalyzed C-H bond functionalization. For instance, a reaction between 3-methyl-N-(quinolin-8-yl)benzamide and phenylboronic acid pinacol ester in the presence of butyllithium in hexane at low temperatures (around -78°C) can yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. Catalysts and reagents would be chosen based on their availability, cost, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran or quinoline moieties.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism by which 3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-N-(quinolin-8-yl)benzamide: Similar structure but lacks the benzofuran moiety.

    4’-methyl-2’-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester: Contains a biphenyl core instead of benzofuran.

Uniqueness

3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C19H14N2O2

Molekulargewicht

302.3 g/mol

IUPAC-Name

3-methyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H14N2O2/c1-12-14-8-2-3-10-16(14)23-18(12)19(22)21-15-9-4-6-13-7-5-11-20-17(13)15/h2-11H,1H3,(H,21,22)

InChI-Schlüssel

XPYWTSCZOGHFHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC4=C3N=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.